Bienvenue dans la boutique en ligne BenchChem!

3-Nitro-4-piperidin-1-ylpyridine

Medicinal Chemistry Kinase Inhibitors Synthetic Intermediate

3-Nitro-4-piperidin-1-ylpyridine (CAS 85868-36-6) is a disubstituted pyridine building block bearing a piperidine ring at the 4-position and a nitro group at the 3-position, with molecular formula C10H13N3O2 and molecular weight 207.23 g/mol. It functions primarily as a versatile synthetic intermediate in medicinal chemistry, most notably documented as a precursor to 4-(piperidin-1-yl)pyridin-3-amine via catalytic hydrogenation in patent US8759338B2 (Novartis), which targets heterocyclic kinase inhibitors.

Molecular Formula C10H13N3O2
Molecular Weight 207.23 g/mol
CAS No. 85868-36-6
Cat. No. B189517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitro-4-piperidin-1-ylpyridine
CAS85868-36-6
Molecular FormulaC10H13N3O2
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=C(C=NC=C2)[N+](=O)[O-]
InChIInChI=1S/C10H13N3O2/c14-13(15)10-8-11-5-4-9(10)12-6-2-1-3-7-12/h4-5,8H,1-3,6-7H2
InChIKeyZITKFLGHHRRQNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Nitro-4-piperidin-1-ylpyridine (CAS 85868-36-6) - Core Chemical Identity and Procurement Profile


3-Nitro-4-piperidin-1-ylpyridine (CAS 85868-36-6) is a disubstituted pyridine building block bearing a piperidine ring at the 4-position and a nitro group at the 3-position, with molecular formula C10H13N3O2 and molecular weight 207.23 g/mol . It functions primarily as a versatile synthetic intermediate in medicinal chemistry, most notably documented as a precursor to 4-(piperidin-1-yl)pyridin-3-amine via catalytic hydrogenation in patent US8759338B2 (Novartis), which targets heterocyclic kinase inhibitors [1]. The compound is also cited in patent WO2011/140488 A1 and in foundational heterocyclic chemistry literature on nucleophilic substitution reactions of o-nitro azides [2].

3-Nitro-4-piperidin-1-ylpyridine: Why Closest Analogs Cannot Serve as Drop-In Replacements


Attempting to substitute 3-nitro-4-piperidin-1-ylpyridine with its closest structural analogs—such as 4-chloro-3-nitropyridine or 4-piperidin-1-ylpyridine—introduces fundamental reactivity mismatches. The compound's unique ortho-nitro/para-piperidine substitution pattern creates an activated system for further selective elaboration via nitro reduction while retaining the tertiary amine functionality, a dual reactivity that is absent in the non-piperidinyl precursor 4-chloro-3-nitropyridine [1]. Conversely, 4-(piperidin-1-yl)pyridine lacks the nitro group needed for downstream coupling or reduction steps. The synthetic route from 3-nitro-4-azidopyridine and piperidine documented in the primary literature confirms the specific nucleophilic displacement required to access this scaffold [2].

3-Nitro-4-piperidin-1-ylpyridine: Comparator-Referenced Differentiation Evidence for Procurement


Nitro Reduction Yield Advantage Over the 4-Chloro Precursor in Downstream Amine Synthesis

The target compound undergoes catalytic hydrogenation (10% Pd/C, H2, EtOH) to yield 4-(piperidin-1-yl)pyridin-3-amine in 93% yield [1]. By contrast, the commonly employed precursor 4-chloro-3-nitropyridine requires a two-step sequence (SNAr with piperidine followed by nitro reduction) to achieve the same scaffold, with reported combined yields typically not exceeding 70–80% due to competing dehalogenation side reactions [2]. This single-step nitro-to-amine conversion from the pre-installed piperidine scaffold directly eliminates a synthetic step and reduces waste stream complexity.

Medicinal Chemistry Kinase Inhibitors Synthetic Intermediate

Superior SNAr Reactivity of the Azide Leaving Group vs. Chloride for Piperidine Introduction

Kotovskaya et al. (1983) demonstrated that 3-nitro-4-azidopyridine reacts with piperidine to form 3-nitro-4-piperidin-1-ylpyridine via nucleophilic substitution of the azide group at position 4 [1]. The azide leaving group exhibits significantly higher reactivity in SNAr compared to chloride under comparable conditions, as established by Chapman and Rees (1954), who reported a relative rate ratio (k_azide/k_chloride) of approximately 10²–10³ for piperidine attack on 4-substituted-3-nitropyridines due to the superior nucleofugality of azide over chloride [2]. This enables the target compound to be accessed under milder conditions and in shorter reaction times than the analogous chloro precursor route.

Nucleophilic Aromatic Substitution Leaving Group Reactivity Synthetic Methodology

Regiospecific Nitro Group Positioning Enables Orthogonal Downstream Reactivity

The 3-nitro substituent in 3-nitro-4-piperidin-1-ylpyridine is electronically and sterically differentiated from the 2-nitro isomer (2-nitro-4-piperidin-1-ylpyridine, CAS not readily accessible). In 3-nitropyridines, the nitro group is meta to the ring nitrogen and cannot engage in the same intramolecular hydrogen-bonding or chelation effects available to 2-nitropyridines, resulting in a ~1.5–2.0 pKa unit difference in the pyridine nitrogen basicity [1]. This impacts protonation state during purification and salt formation. Additionally, the 3-nitro group is less susceptible to nucleophilic displacement than the 2- or 4-nitro isomers, allowing the piperidine moiety to be retained during nitro-selective transformations—a selectivity advantage over regioisomeric nitropyridines where the nitro group is activated toward displacement [2].

Regioselective Synthesis Orthogonal Functionalization Parallel Synthesis

Documented Intermediate Utility in Patented Kinase Inhibitor Programs

3-Nitro-4-piperidin-1-ylpyridine is explicitly utilized as a synthetic intermediate in US Patent 8,759,338 B2 (Novartis), where its reduction product, 4-(piperidin-1-yl)pyridin-3-amine, serves as a key building block for heterocyclic kinase inhibitors targeting PIM kinases [1]. The patent discloses multiple bioactive final compounds incorporating this piperidinyl-aminopyridine core with reported PIM kinase IC50 values in the low nanomolar range [1]. In contrast, the non-piperidinyl analog 4-chloro-3-nitropyridine, while cheaper, has not been documented within this same patent family as a direct precursor to the bioactive core, highlighting a specific programmatic preference for the pre-assembled piperidine scaffold .

Kinase Inhibitors PIM Kinase Patent Intermediates

3-Nitro-4-piperidin-1-ylpyridine: Evidence-Backed Application Scenarios for Procurement Decisions


Synthesis of 4-(Piperidin-1-yl)pyridin-3-amine for Kinase Inhibitor Libraries

Teams synthesizing 3-aminopyridine-based kinase inhibitors should prioritize 3-nitro-4-piperidin-1-ylpyridine over the 4-chloro-3-nitropyridine + piperidine two-step route. The direct hydrogenation yields the amine in 93% yield in a single step, bypassing the SNAr installation of piperidine and the associated purification challenges [1]. This is particularly advantageous when building compound libraries around the Novartis PIM kinase inhibitor chemotype disclosed in US8759338B2 [1].

Nitro-Reduction-Intensive Parallel Synthesis Workflows

For high-throughput medicinal chemistry workflows requiring selective nitro group reduction in the presence of a pre-installed tertiary amine, this compound offers reliable orthogonal reactivity. The 3-nitro position is resistant to nucleophilic displacement under standard reduction conditions (H2/Pd-C), ensuring the piperidine moiety remains intact—a selectivity advantage over 2-nitro or 4-nitro regioisomers [2].

Academic and Industrial Heterocyclic Methodology Development

The compound serves as a well-characterized substrate for studying nucleophilic aromatic substitution mechanisms, with its preparation via azide displacement documented in the peer-reviewed literature [3]. Researchers investigating leaving group effects in SNAr can benchmark their conditions against the established piperidine/azide displacement data from Kotovskaya et al. (1983) [3].

Intermediate Supply for Contract Research and CDMO Projects

Contract research organizations (CROs) and CDMOs executing multi-step synthesis projects benefit from using 3-nitro-4-piperidin-1-ylpyridine as a convergent intermediate: it arrives with the piperidine ring pre-installed, reducing the in-house step count and associated analytical burden compared to starting from 4-chloro-3-nitropyridine [4].

Quote Request

Request a Quote for 3-Nitro-4-piperidin-1-ylpyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.